2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Description
2-(Methylsulfanyl)-7-oxaspiro[35]nonane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and an oxaspiro ring system
Properties
Molecular Formula |
C10H16O3S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-methylsulfanyl-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3S/c1-14-10(8(11)12)6-9(7-10)2-4-13-5-3-9/h2-7H2,1H3,(H,11,12) |
InChI Key |
YNGMJACXEIEHHO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. For example, the condensation of a bromoalkane with a thiol can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the spirocyclic ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic derivatives
Scientific Research Applications
2-(Methylsulfanyl)-7-oxaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with an oxygen atom in place of sulfur.
2-oxa-6-azaspiro[3.3]heptane: Smaller ring system with similar properties.
Uniqueness
2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .
Biological Activity
2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid (CAS Number: 1480367-89-2) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 216.30 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.30 g/mol |
| CAS Number | 1480367-89-2 |
Antimicrobial Properties
Recent studies indicate that compounds with spirocyclic structures often exhibit antimicrobial activity. The specific mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Case Studies
- Inhibition of Bacterial Growth : In a study examining various spiro compounds, it was found that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria, indicating potential as an antibacterial agent .
- Mechanism of Action : Research indicates that the compound may function through modulation of the Type III Secretion System (T3SS) in pathogenic bacteria, which is crucial for virulence factor secretion . This modulation could lead to reduced pathogenicity and enhanced effectiveness of existing antibiotics.
Pharmacological Potential
The unique structure of this compound suggests potential applications in treating various conditions related to microbial infections and possibly other diseases linked to cellular signaling pathways.
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies focusing on:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Safety profile : Evaluating toxicity and side effects.
- Synergistic effects : Investigating interactions with other antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
